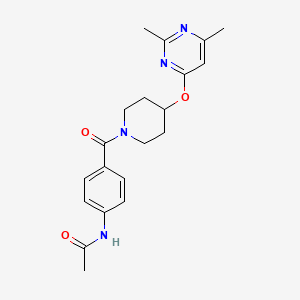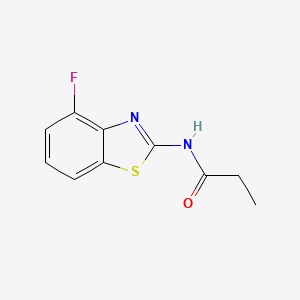![molecular formula C16H13N5O B2943594 N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide CAS No. 2034474-24-1](/img/structure/B2943594.png)
N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine carboxamides. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of this compound includes a pyrazine ring, a carboxamide group, and a bipyridine moiety, which contribute to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound is a derivative of Pyrazinamide, a first-line antitubercular drug . It is highly specific and active only against Mycobacterium tuberculosis .
Mode of Action
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interaction disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting FAS I, it disrupts the production of new fatty acids, which are essential components of the bacterial cell wall . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Pyrazinamide, the parent compound, is known to have a bioavailability of over 90%, is metabolized in the liver, and has an elimination half-life of 9 to 10 hours . It is reasonable to assume that N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide may have similar ADME properties.
Result of Action
The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the synthesis of new fatty acids, it weakens the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, is pH-dependent . The drug is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This pH-dependent activity makes it particularly effective against dormant, slow-replicating mycobacteria .
Méthodes De Préparation
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or bipyridine rings are replaced with other groups.
Applications De Recherche Scientifique
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antibacterial and antifungal activities. They have shown activity against various bacterial strains, including Mycobacterium tuberculosis.
Materials Science: The bipyridine moiety in the compound makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).
Biological Studies: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide can be compared with other pyrazine carboxamides and bipyridine derivatives:
N-Benzylpyrazine-2-carboxamide: This compound has similar antibacterial properties but lacks the bipyridine moiety, which limits its applications in coordination chemistry.
N-Phenylpyrazine-2-carboxamide: This derivative has been studied for its antifungal activity but does not exhibit the same level of metal coordination as the bipyridine-containing compound.
Propriétés
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(14-11-18-8-9-19-14)21-10-13-2-1-5-20-15(13)12-3-6-17-7-4-12/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYURIAQZNCJAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)


![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)

![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2943522.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2943528.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)
